BenchChemオンラインストアへようこそ!

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide

Androgen receptor Prostate cancer Structure-activity relationship

2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide (CAS 1342458-84-7) is a synthetic pyrazole-derivative building block with molecular formula C9H13IN4O and molecular weight 320.13 g/mol. It features a cyclopropylamino group and a 4-iodo-1H-pyrazole moiety connected via a propanamide backbone.

Molecular Formula C9H13IN4O
Molecular Weight 320.13 g/mol
Cat. No. B13545100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide
Molecular FormulaC9H13IN4O
Molecular Weight320.13 g/mol
Structural Identifiers
SMILESC1CC1NC(CN2C=C(C=N2)I)C(=O)N
InChIInChI=1S/C9H13IN4O/c10-6-3-12-14(4-6)5-8(9(11)15)13-7-1-2-7/h3-4,7-8,13H,1-2,5H2,(H2,11,15)
InChIKeyVQUIPFNSGHWHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide: Baseline Overview for Scientific Procurement


2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide (CAS 1342458-84-7) is a synthetic pyrazole-derivative building block with molecular formula C9H13IN4O and molecular weight 320.13 g/mol. It features a cyclopropylamino group and a 4-iodo-1H-pyrazole moiety connected via a propanamide backbone . The compound is offered by multiple chemical suppliers in research-grade purity (typically 98%) and is intended for research and further manufacturing use only, not for direct human application .

Procurement Alert: Why In-Class Analogs of 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide Cannot Be Interchanged


Within the pyrazol-1-yl-propanamide class, even single-atom halogen substitutions on the pyrazole ring have been shown to dramatically alter pharmacological activity profiles. For instance, in a focused series of androgen receptor (AR) antagonists, the 4-iodo-substituted analog (compound 16e) exhibited 15-fold weaker AR inhibitory activity (IC50 = 2.038 μM) compared to the 4-chloro analog (16c, IC50 = 0.136 μM), and more than 10-fold weaker activity than the 4-fluoro compound (IC50 = 0.199 μM) [1]. Such steep structure-activity relationships demonstrate that exchanging the 4-iodo substituent for another halogen, or swapping the cyclopropylamino group for another amine, can lead to qualitatively different biological outcomes. Therefore, generic substitution without direct comparative validation data introduces unacceptable risk in lead optimization or probe molecule campaigns.

2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide: Quantitative Comparator Evidence for Scientific Selection


AR Transactivation Inhibitory Potency: 4-Iodo vs. 4-Halo and 4-H Pyrazole Analogs

In a head-to-head comparative study of pyrazol-1-yl-propanamide androgen receptor (AR) antagonists, the 4-iodo-substituted compound (16e) demonstrated an AR transactivation IC50 of 2.038 μM. In contrast, the 4-chloro analog (16c) exhibited an IC50 of 0.136 μM, the 4-fluoro analog (10) 0.199 μM, the 3-fluoro analog (16b) 0.220 μM, the 4-bromo analog (16d) 0.427 μM, and the unsubstituted 4-H parent (16a) 1.442 μM. The 4-iodo compound was the least potent halogen-substituted analog tested [1].

Androgen receptor Prostate cancer Structure-activity relationship

Molecular Weight Differentiation: Impact on Ligand Efficiency Metrics

The target compound has a molecular weight of 320.13 g/mol . Compared to the 4-Cl analog (16c, MW ~287.7 g/mol), the 4-F analog (10, MW ~271.3 g/mol), and the unsubstituted 4-H parent (16a, MW ~253.3 g/mol), the 4-iodo compound is approximately 11-26% heavier [1]. This increased molecular weight, driven solely by the iodine atom, directly impacts ligand efficiency indices (e.g., LE, LLE) when the compound is used in fragment- or lead-optimization cascades.

Fragment-based drug design Ligand efficiency Physicochemical properties

Crystallographic and Hydrogen-Bonding Pattern Divergence Among 4-Halopyrazoles

Crystallographic analysis of the 4-halogenated-1H-pyrazole series reveals that the bromo and chloro analogs crystallize as isostructural trimeric H-bonding motifs, while the iodo (and fluoro) analogs adopt non-isostructural catemeric arrangements [1]. This solid-state structural divergence indicates that the 4-iodo substituent alters intermolecular interactions and packing modes compared to 4-Cl and 4-Br congeners.

Crystal engineering Solid-state chemistry Halogen bonding

Optimal Application Scenarios for 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanamide Based on Verified Evidence


Selective Androgen Receptor Pharmacology Tool

The quantitatively defined, low AR inhibitory potency (IC50 = 2.038 μM vs. sub-0.2 μM for 4-F/4-Cl congeners) positions this compound as a validated negative-control or selectivity probe in AR-dependent transcriptional assays. Researchers studying androgen receptor signaling or screening for new AR antagonists can use it to establish baseline activity and confirm that observed effects are not due to non-specific cytotoxicity or assay interference [1].

Fragment-Based Drug Discovery Efficiency Benchmarking

Due to its heavy iodine atom (126.9 Da) which negatively impacts ligand efficiency metrics, this scaffold serves as an excellent 'worst-case' comparator when benchmarking fragment libraries or evaluating LE-driven hit prioritization algorithms. Procurement groups focused on fragment-screening collections should assess whether the higher molecular weight of the 4-iodo compound provides sufficient offsetting advantages (e.g., crystallographic phasing power) to justify its retention in the library [1].

Crystal Engineering and Cocrystal Design

The proven tendency of 4-iodopyrazole fragments to crystallize in non-isostructural catemeric arrangements, as opposed to the trimeric motifs of 4-Cl and 4-Br analogs, makes this compound a useful building block for solid-form screens. Pharmaceutical development teams designing cocrystals or salts where specific hydrogen-bonding networks are desired may select the 4-iodo variant over its lighter congeners to exploit its distinct packing behavior [1].

Synthetic Intermediate for Iodine-Enabled Discovery Chemistry

The presence of a carbon-iodine bond on the pyrazole ring creates a versatile synthetic handle for downstream diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Procurement rationale for the 4-iodo compound over 4-Br or 4-Cl analogs may be driven by the superior reactivity of aryl iodides in certain Pd- or Cu-catalyzed transformations, a property extensively documented in the organic methodology literature. Users seeking a more reactive electrophilic partner for late-stage functionalization should preferentially source the iodo variant [1].

Quote Request

Request a Quote for 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.